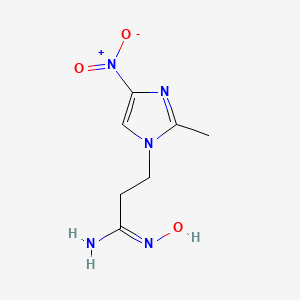
N'-hydroxy-3-(2-methyl-4-nitroimidazol-1-yl)propanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-hydroxy-3-(2-methyl-4-nitroimidazol-1-yl)propanimidamide is a chemical compound with the molecular formula C7H11N5O3 and a molecular weight of 213.20 g/mol This compound is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Méthodes De Préparation
The synthesis of N’-hydroxy-3-(2-methyl-4-nitroimidazol-1-yl)propanimidamide typically involves the reaction of 2-methyl-4-nitroimidazole with appropriate reagents to introduce the hydroxy and propanimidamide groups. One common method involves the use of amido-nitriles, which undergo cyclization under mild reaction conditions to form the desired imidazole derivatives . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
N’-hydroxy-3-(2-methyl-4-nitroimidazol-1-yl)propanimidamide undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form different derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as nickel. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N’-hydroxy-3-(2-methyl-4-nitroimidazol-1-yl)propanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of N’-hydroxy-3-(2-methyl-4-nitroimidazol-1-yl)propanimidamide involves its interaction with specific molecular targets. The compound’s nitro group can undergo reductive bioactivation, leading to the generation of reactive intermediates that interact with cellular components . These interactions can result in various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
N’-hydroxy-3-(2-methyl-4-nitroimidazol-1-yl)propanimidamide can be compared with other similar compounds, such as:
2-methyl-4-nitroimidazole: A precursor in the synthesis of the compound.
Metronidazole: A well-known nitroimidazole with antimicrobial properties.
Propriétés
Formule moléculaire |
C7H11N5O3 |
|---|---|
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
N'-hydroxy-3-(2-methyl-4-nitroimidazol-1-yl)propanimidamide |
InChI |
InChI=1S/C7H11N5O3/c1-5-9-7(12(14)15)4-11(5)3-2-6(8)10-13/h4,13H,2-3H2,1H3,(H2,8,10) |
Clé InChI |
DSFFWFHDJMMTGE-UHFFFAOYSA-N |
SMILES isomérique |
CC1=NC(=CN1CC/C(=N\O)/N)[N+](=O)[O-] |
SMILES canonique |
CC1=NC(=CN1CCC(=NO)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


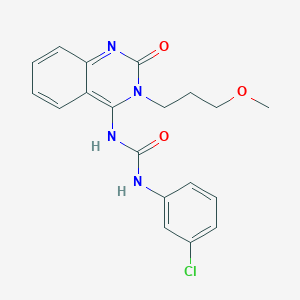
![7-Chloro-2-(2-hydroxyethyl)-6-methyl-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111123.png)
![7-Bromo-2-(4-methyl-1,3-thiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111124.png)
![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111127.png)
![1,3-dihydroxypropan-2-yl (5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoate](/img/structure/B14111136.png)
![3-[4-(Pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B14111139.png)
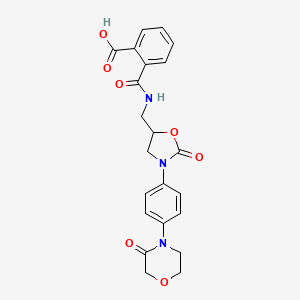
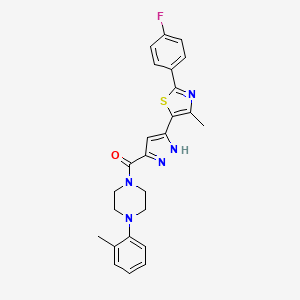
![1H-1-Benzazepine-1-acetic acid, 3-[[[1-[2-(ethoxycarbonyl)-4-phenylbutyl]cyclopentyl]carbonyl]amino]-2,3,4,5-tetrahydro-2-oxo-](/img/structure/B14111164.png)
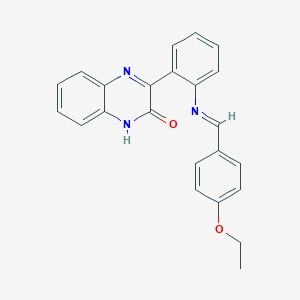
![3-[3-(2-methoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B14111175.png)
![1-(4-Hydroxy-3-methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111185.png)
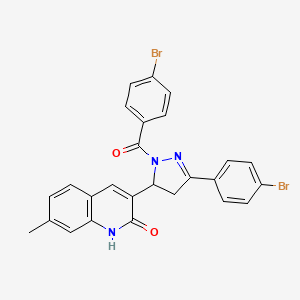
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111192.png)
